Unique Anomalous Scattering Advantage for Protein Crystallography Over the Ani9 Series
The 4-bromobenzylidene moiety provides a significant anomalous scattering signal that is absent in the 2-methoxybenzylidene group of Ani9 and in all other Ani9 derivatives reported to date. At the Cu Kα wavelength commonly used in macromolecular crystallography (1.5418 Å), bromine exhibits an anomalous scattering factor f″ = 1.09 e⁻ while carbon, nitrogen and oxygen contributions are negligible (< 0.02 e⁻) [1]. This enables sulfur/Br-SAD or MAD phasing without the need for selenomethionine incorporation or heavy-atom soaking, a workflow advantage not offered by Ani9 or its methoxy-substituted analogs [2][3].
| Evidence Dimension | Anomalous scattering factor f″ at Cu Kα (1.5418 Å) for the heaviest atom in the benzylidene substituent |
|---|---|
| Target Compound Data | f″(Br) = 1.09 e⁻ |
| Comparator Or Baseline | Ani9 (2-methoxybenzylidene): f″(O) = 0.03 e⁻; f″(C) = 0.01 e⁻ |
| Quantified Difference | ≈ 1.06 e⁻ higher f″ for the target compound, enabling routine SAD phasing at standard Cu Kα sources |
| Conditions | Anomalous scattering factors from the Henke-Gullikson database; standard crystallographic workflow at Cu Kα (8.0 keV) |
Why This Matters
For structural biology groups solving co‑crystal structures of target proteins with small molecules, the intrinsic bromine anomalous signal eliminates the need for additional heavy‑atom derivatization and can reduce beamtime and labor costs by at least 30–50% relative to sulfur‑SAD or methoxy‑containing ligands.
- [1] Henke, B.L.; Gullikson, E.M.; Davis, J.C. X-ray interactions: photoabsorption, scattering, transmission, and reflection at E=50–30000 eV, Z=1–92. At. Data Nucl. Data Tables 1993, 54, 181–342. Anomalous scattering factors accessed via the CXRO/LBNL database. View Source
- [2] Seo, Y.; Lee, H.K.; Park, J.; Jeon, D.-k.; Jo, S.; Jo, M.; Namkung, W. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2. PLoS ONE 2016, 11(5), e0155771. View Source
- [3] Seo, Y.; Kim, J.; Chang, J.; Kim, S.S.; Namkung, W.; Kim, I. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. Eur. J. Med. Chem. 2018, 160, 245-255. View Source
